N-(4-carbamoylphenyl)-2-iodobenzamide

Description

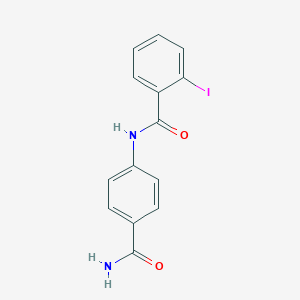

N-(4-Carbamoylphenyl)-2-iodobenzamide is a benzamide derivative featuring a 2-iodobenzoic acid moiety linked via an amide bond to a 4-carbamoylphenyl group. The carbamoyl group at the para position of the phenyl ring distinguishes it from other iodobenzamide derivatives, likely influencing its solubility, receptor interactions, and metabolic stability.

Properties

Molecular Formula |

C14H11IN2O2 |

|---|---|

Molecular Weight |

366.15 g/mol |

IUPAC Name |

N-(4-carbamoylphenyl)-2-iodobenzamide |

InChI |

InChI=1S/C14H11IN2O2/c15-12-4-2-1-3-11(12)14(19)17-10-7-5-9(6-8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19) |

InChI Key |

HWTQPJTXKGKVLR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)I |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Relevance

The pharmacological and physicochemical properties of iodobenzamide derivatives are highly sensitive to substituents on the phenyl ring and the alkyl/aryl groups attached to the amide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Iodobenzamide Derivatives

Key Findings from Comparative Studies

Tumor Targeting and Melanoma Uptake

- IDAB and PAB: These compounds exhibit high melanoma uptake due to sigma-1 receptor affinity and melanin binding. IDAB showed 6.5% injected dose per gram (ID/g) in murine B16 melanoma at 1 h post-injection, with tumor-to-brain ratios exceeding 147:1 .

Metabolic Stability and Excretion

- N-(2-Diethylaminoethyl)-4-iodobenzamide (IDAB): Rapid blood clearance but prolonged tumor retention due to melanin binding. Only 1.02% ID/g remained in tumors at 24 h .

Sigma Receptor Affinity

- IDAB and PAB: High sigma-1 receptor affinity (Ki = 6.0 nM for PAB), critical for melanoma targeting .

- This compound: The carbamoyl group’s electron-withdrawing nature may reduce sigma-1 affinity compared to alkylamino-substituted analogs, though direct data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.